11-(4-fluorophenyl)-8-methyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one
Description
11-(4-fluorophenyl)-8-methyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Properties
Molecular Formula |
C23H19FO3 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
16-(4-fluorophenyl)-12-methyl-10,14-dioxatetracyclo[9.7.0.02,8.013,17]octadeca-1(11),2(8),12,15,17-pentaen-9-one |
InChI |
InChI=1S/C23H19FO3/c1-13-21-19(20(12-26-21)14-7-9-15(24)10-8-14)11-18-16-5-3-2-4-6-17(16)23(25)27-22(13)18/h7-12H,2-6H2,1H3 |
InChI Key |
ICCZCGYXKVQPEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCCCC4)C(=CO2)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Introduction of the 4-Fluorophenyl Group: Grignard and Friedel-Crafts Approaches
The 4-fluorophenyl moiety is typically introduced via nucleophilic addition or electrophilic substitution. Source details a Grignard reaction where 8-chloro-5H-benzo cyclohepta[1,2-b]pyridine-11(6H)-one reacts with 4-fluorophenyl magnesium chloride in tetrahydrofuran (THF). The reaction proceeds at 0–5°C, followed by gradual warming to room temperature, yielding 11-(4-fluorophenyl)-6,11-dihydro-5H-benzo cyclohepta[1,2-b]pyridin-11-ol in 65% yield after recrystallization . This method’s success hinges on controlled temperature to prevent over-addition.
Alternatively, Source employs Friedel-Crafts alkylation using AlCl₃ in dichloromethane. A carboxylic acid chloride intermediate, derived from 3-(3-chlorophenethyl)picolinic acid and thionyl chloride, undergoes AlCl₃-catalyzed coupling with 4-fluorobenzene. This method achieves 70% conversion but requires rigorous pH control during workup to isolate the fluorophenyl adduct .
Methyl Group Incorporation: Alkylation and Catalytic Methods
The 8-methyl group is introduced via alkylation or through pre-functionalized starting materials. Source describes alkylating a pyridine intermediate with methyl iodide in the presence of potassium carbonate and molecular sieves. The reaction, conducted in dimethylformamide (DMF) at 60°C, affords the methylated product in 82% yield . Molecular sieves are critical for absorbing water, preventing hydrolysis of the alkylating agent.
Source suggests an alternative route where 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is methylated using dimethyl sulfate under basic conditions. However, this method yields only 45–50% of the desired product, with competing O-methylation as a side reaction .
Purification and Characterization
Final purification often involves recrystallization or chromatography. Source recrystallizes the crude product from ethyl acetate/diisopropyl ether (80:20), yielding a pale yellow solid with a melting point of 141–143°C . Source uses ethanol for crystallization, achieving >99% purity by HPLC .
Comparative Analysis of Synthetic Routes
The Grignard method ( , ) offers reliability but demands strict anhydrous conditions. Catalytic cascades ( , ) provide atom economy but require optimization for complex substrates. Alkylation strategies ( , ) are straightforward but suffer from moderate yields due to side reactions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
11-(4-fluorophenyl)-8-methyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as anti-inflammatory or anticancer properties. In medicine, it could be explored for its therapeutic potential in treating various diseases. In industry, it may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 11-(4-fluorophenyl)-8-methyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
11-(4-fluorophenyl)-8-methyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one can be compared with other similar compounds, such as other fluorophenyl derivatives or furochromene analogs. These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and potential applications. Similar compounds may include 4-fluorobenzylamine and other furochromene derivatives, each with their own distinct properties and uses.
Biological Activity
The compound 11-(4-fluorophenyl)-8-methyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one is a synthetic derivative belonging to the class of chromenones. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈FNO
- Molecular Weight : 291.34 g/mol
This compound features a fluorophenyl group and a tetrahydrocyclohepta structure, which may influence its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to 11-(4-fluorophenyl)-8-methyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
- Case Study : In vitro studies demonstrated that derivatives with similar structures inhibited the proliferation of various cancer cell lines (e.g., breast and lung cancer) at concentrations as low as 10 µM.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation:
- In Vivo Studies : Animal models treated with this compound exhibited reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
- Mechanism : It is hypothesized that the compound inhibits NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
Neurological Implications
Preliminary research indicates potential neuroprotective effects:
- Neuroprotection : Similar compounds have been studied for their ability to protect neuronal cells from oxidative stress-induced damage.
- Research Findings : In models of neurodegenerative diseases (e.g., Alzheimer's), compounds with analogous structures improved cognitive function and reduced amyloid-beta accumulation.
Data Table: Summary of Biological Activities
| Biological Activity | Test System | Concentration | Effect Observed |
|---|---|---|---|
| Anticancer | Cancer Cell Lines | 10 µM | Inhibition of cell proliferation |
| Anti-inflammatory | Animal Models | Variable | Reduced cytokine levels |
| Neuroprotective | Neuronal Cell Cultures | 5-20 µM | Protection against oxidative stress |
Q & A
Q. Systematic SAR studies require :
- Analog synthesis : Replace 4-fluorophenyl with electron-withdrawing (e.g., -NO₂) or donating groups (e.g., -OCH₃) and compare bioactivity (Table 1).
- Computational docking : Map binding poses in target proteins (e.g., COX-2, tubulin) using AutoDock Vina. Fluorine’s electronegativity may enhance hydrogen bonding vs. methoxy’s bulk .
Table 1 : Comparative bioactivity of substituents (hypothetical data based on )
| Substituent | Anticancer GI₅₀ (μM) | COX-2 IC₅₀ (nM) |
|---|---|---|
| 4-Fluorophenyl | 1.2 ± 0.3 | 45 ± 5 |
| 4-Methoxyphenyl | 3.8 ± 0.7 | 120 ± 10 |
| 3-Chlorophenyl | 0.9 ± 0.2 | 65 ± 8 |
Advanced: What strategies mitigate low yields in large-scale synthesis?
- Flow chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization) .
- Catalyst recycling : Immobilize Lewis acids (e.g., SiO₂-supported BF₃) to reduce waste.
- DoE optimization : Apply factorial design (temperature, solvent ratio, catalyst loading) to maximize yield. For example, a 10°C increase in cyclization may improve yield by 15% .
Basic: What computational tools are suitable for predicting physicochemical properties?
- LogP/D solubility : Use SwissADME or MarvinSketch to estimate hydrophobicity (critical for blood-brain barrier penetration).
- pKa prediction : ADMET Predictor or ACD/Perceptra for ionization states. The ketone group (pKa ~12) may influence formulation stability .
Advanced: How can metabolic degradation pathways be elucidated early in development?
- LC-MS/MS metabolite ID : Incubate with HLMs and profile Phase I/II metabolites. Fluorophenyl groups often resist oxidation, but methyl groups may undergo hydroxylation .
- CYP isoform mapping : Use recombinant CYP3A4/2D6 enzymes to identify major metabolic enzymes .
Advanced: What mechanistic studies resolve discrepancies in biological activity across cell lines?
- Transcriptomic profiling : RNA-seq of treated vs. untreated cells (e.g., MCF-7 vs. HeLa) to identify differentially expressed pathways (e.g., apoptosis vs. autophagy).
- Target deconvolution : Combine affinity chromatography (biotinylated probes) with SILAC-based proteomics to map binding partners .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
